molecular formula C11H22N2 B1335884 2-octahydroisoquinolin-2(1H)-ylethanamine CAS No. 10533-14-9

2-octahydroisoquinolin-2(1H)-ylethanamine

Cat. No. B1335884
CAS RN: 10533-14-9
M. Wt: 182.31 g/mol
InChI Key: UNOSOYOFHHRTED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-octahydroisoquinolin-2(1H)-ylethanamine involves the reaction of a stoichiometric amount of 4-methoxy-2-benzofuran-1,3-dione with an appropriate amine in glacial acetic acid. The reaction is refluxed for 48 hours with stirring. After cooling to room temperature, the reaction mixture is extracted with diethyl ether and concentrated under vacuum .


Molecular Structure Analysis

The molecular formula of 2-octahydroisoquinolin-2(1H)-ylethanamine is C₁₁H₂₂N₂ . It has a linear structure, and its molecular weight is approximately 182.31 g/mol .

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-octahydroisoquinolin-2(1H)-ylethanamine,” but unfortunately, the available information does not detail specific applications for this compound. The search results primarily consist of product listings for proteomics research without further elaboration on unique applications .

properties

IUPAC Name

2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOSOYOFHHRTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CCC2C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-octahydroisoquinolin-2(1H)-ylethanamine

CAS RN

10533-14-9
Record name 2-(decahydroisoquinolin-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Octahydroisoquinolin-2(1H)-ylethanamine (M30) interact with α-Synuclein and affect synaptic transmission?

A1: Research suggests that intracellular α-Synuclein oligomers (αSynO) enhance synaptic transmission, leading to increased frequency, amplitude, and charge transfer of synaptic currents []. This excitatory effect of αSynO on synaptic activity was previously undescribed. M30 appears to counteract this effect. In silico studies, specifically docking analysis and molecular dynamics simulations, indicate that M30 interacts with a central hydrophobic region of α-Synuclein []. This interaction is believed to interfere with α-Synuclein aggregation, reducing the formation of higher-molecular-weight species []. Consequently, M30 administration attenuates the impact of αSynO on synaptic physiology, normalizing synaptic currents [].

Q2: What is the significance of M30's ability to interfere with α-Synuclein aggregation in the context of synucleinopathies?

A2: The accumulation and aggregation of α-Synuclein into toxic oligomers and fibrils is considered a hallmark of synucleinopathies like Parkinson's Disease []. These aggregates disrupt neuronal function and contribute to the disease process. The ability of M30 to interfere with α-Synuclein aggregation, as evidenced by Thioflavin T (ThT) and Western blot analyses, suggests its potential to modify disease progression []. By reducing the formation of these toxic species, M30 might offer a novel therapeutic strategy for mitigating neuronal damage and potentially slowing disease progression in synucleinopathies.

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